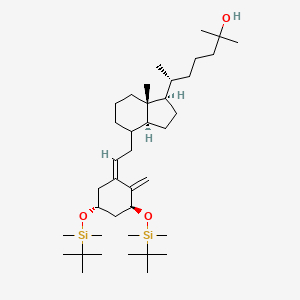

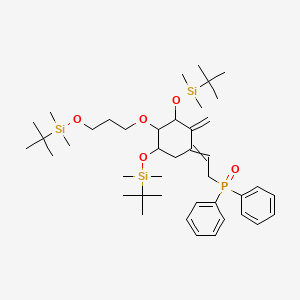

![molecular formula C8[13C]H4Cl2N5D3 B602489 Lamotrigine-13C3,d3 CAS No. 1246815-13-3](/img/structure/B602489.png)

Lamotrigine-13C3,d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

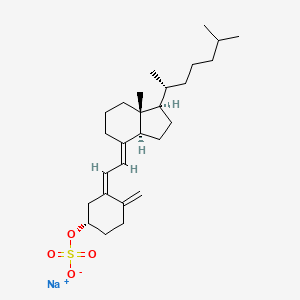

Lamotrigine-13C3,d3 (also known as LTG-13C3,d3 or BW430C-13C3,d3) is the 13C-labeled version of Lamotrigine . It is a potent and orally active anticonvulsant or antiepileptic agent . Lamotrigine selectively blocks voltage-gated Na+ channels, stabilizing presynaptic neuronal membranes and inhibiting glutamate release . It can be used for the research of epilepsy, focal seizure, and other related conditions .

Molecular Structure Analysis

The molecular formula of Lamotrigine-13C3,d3 is C6(13C3)H4D3Cl2N5 . This indicates that three of the carbon atoms in the molecule are the isotope 13C, and three of the hydrogen atoms are the isotope D (deuterium). The molecular weight is 262.09 .Scientific Research Applications

Therapeutic Drug Monitoring and Clinical Studies : A study developed and validated a new method for quantifying Lamotrigine in human plasma using Lamotrigine-13C3, d3 as an internal standard. This method is suitable for application in clinical studies and therapeutic monitoring of Lamotrigine (Namdev et al., 2018).

Synthesis of Stable Isotopically Labelled (SIL) Versions of Lamotrigine : Another study described the synthesis of stable isotopically labelled versions of Lamotrigine and its N-methylated metabolite, using routes that involved [M+5] labelled [13C, 15N4]-aminoguanidine (Manning et al., 2002).

Quantification in Pharmacokinetic Study : A liquid chromatography tandem mass spectrometry method was developed for quantifying Lamotrigine in human plasma, employing Lamotrigine-13C3, d3 as an internal standard. This method was applied to evaluate pharmacokinetic and bioequivalence parameters after oral administration of Lamotrigine tablets (Ghatol et al., 2012).

Use in Antiepileptogenic Research : Lamotrigine is used in antiepileptogenic research, and its effects have been studied in various models, including chemical kindling models with pentylenetetrazole. The study aimed to examine whether Lamotrigine could prevent the development of seizures in such models (Chen et al., 2017).

Mechanism of Action

Lamotrigine-13C3,d3, like Lamotrigine, selectively blocks voltage-gated Na+ channels . This action stabilizes presynaptic neuronal membranes and inhibits the release of glutamate . Glutamate is a neurotransmitter that nerves use to send messages to other cells, and it’s believed to play a role in causing seizures and in bipolar disorder .

Safety and Hazards

According to a safety data sheet, Lamotrigine-13C3,d3 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute toxicity when ingested . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, storing it locked up, and disposing of it at an approved waste disposal plant .

properties

IUPAC Name |

6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,7+1,8+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZRQGJRPPTADH-MKOZQUTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849636 |

Source

|

| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246815-13-3 |

Source

|

| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

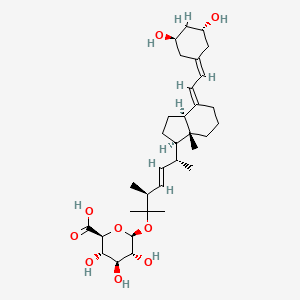

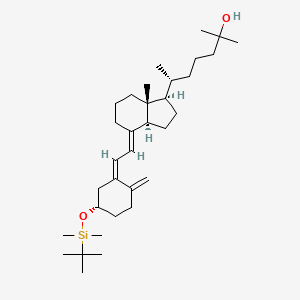

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)